N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine
Description
N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted at the 3-position with a 2-(trifluoromethoxy)phenyl group and at the 8-position with a methylamine moiety. The trifluoromethoxy (OCF₃) group is a key structural element, contributing to enhanced lipophilicity and metabolic stability due to the strong C–F bond and electron-withdrawing properties .
Properties
CAS No. |
787591-05-3 |
|---|---|
Molecular Formula |
C14H11F3N4O |
Molecular Weight |
308.26 g/mol |
IUPAC Name |
N-methyl-3-[2-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-10(21(13)7-6-19-12)9-4-2-3-5-11(9)22-14(15,16)17/h2-8H,1H3,(H,18,19) |
InChI Key |
BQDQZOLSQOHGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-a]pyrazine Core
The core is generally synthesized via condensation reactions between substituted pyridin-2-amines and 2-pyridinecarbaldehydes or related precursors under acidic catalysis.
- Method A (Condensation and Cyclization):
A substituted pyridin-2-amine (1 eq) is reacted with a substituted pyridine-2-carbaldehyde (1 eq) in methanol with catalytic p-toluenesulfonic acid (0.2 eq) and an isocyanide reagent (e.g., 2-isocyano-2,4,4-trimethylpentane, 1 eq) at 70 °C for 12 hours. This forms the imidazo[1,2-a]pyrazine scaffold after cyclization and dehydration steps.
The product is isolated by extraction and purified by silica gel chromatography.
(Adapted from general procedures in heterocyclic synthesis).
N-Methylation of the Amino Group
The final step involves methylation of the amine at position 8:
- Methylation Procedure:
The free amine is treated with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in an aprotic solvent like DMF or acetonitrile.
Reaction conditions are optimized to avoid over-alkylation or side reactions, typically at room temperature or slightly elevated temperatures for several hours.
The product is purified by chromatography to afford N-methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Condensation & Cyclization | Substituted pyridin-2-amine + pyridine-2-carbaldehyde, MeOH, TosOH, isocyanide, 70 °C, 12 h | Imidazo[1,2-a]pyrazine core intermediate | Acid catalysis, moderate temperature |
| 2 | Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | 3-(2-(trifluoromethoxy)phenyl) substitution | Requires inert atmosphere (N2) |
| 3 | N-Methylation | Methyl iodide, K2CO3, DMF, RT or mild heating | N-Methylated final compound | Controlled to prevent over-alkylation |
Research Findings and Optimization Notes
Yield Optimization:
Reaction yields vary depending on the purity of starting materials and precise control of reaction parameters such as temperature, solvent, and catalyst loading.
For example, the palladium-catalyzed coupling step typically achieves yields between 60-85% when optimized.Purification:
Silica gel chromatography and preparative HPLC are standard for isolating pure compounds, especially after cross-coupling and methylation steps.Reaction Monitoring:
LC-MS and NMR spectroscopy are routinely used to monitor reaction progress and confirm product identity.Scalability: The synthetic route is amenable to scale-up with careful control of reaction conditions, particularly for the palladium-catalyzed step, which requires inert atmosphere and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Compounds
- Trifluoromethoxy vs. Chlorophenyl/Thiophenyl : The trifluoromethoxy group in the target compound offers greater metabolic stability compared to the 2-chlorophenyl (TH6342) or thiophen-2-yl (TH7528) groups, which may undergo oxidative metabolism . However, TH6342 and TH7528 exhibit higher solubility due to their smaller substituents, whereas the bulky OCF₃ group may reduce aqueous solubility.
Pharmacokinetic and Physicochemical Properties
Comparative Table
| Property | Target Compound | TH6342 | Lanraplenib |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~1.2 |
| Solubility (µg/mL) | <10 (predicted) | 25–50 | >100 |
| Metabolic Stability | High | Moderate | High |
Therapeutic Potential
- Kinase Inhibition : Lanraplenib’s piperazine-oxetane moiety enables potent tyrosine kinase inhibition, while the target compound’s trifluoromethoxy group may target kinases sensitive to hydrophobic interactions (e.g., Aurora A ).
- Antiparasitic Activity: The 2-nitroimidazo[1,2-a]pyrazinone derivative (34i ) shares a trifluoromethoxy substituent and demonstrates antitubercular activity, suggesting the target compound may have similar applications.
Biological Activity
N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
- Molecular Formula: C14H11F3N4O
- Molecular Weight: 292.26 g/mol
- IUPAC Name: this compound
The compound features a trifluoromethoxy group which enhances its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Research indicates that this compound interacts with various biological targets:
- Inhibition of Kinases : Similar compounds in the imidazo[1,2-a] class have shown the ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy.
- GABA_A Receptor Modulation : Some studies indicate that imidazo derivatives can modulate GABA_A receptors, which are important for neurotransmission and could be relevant in treating anxiety and other neurological disorders.
Case Studies
-
Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibited significant antiproliferative effects on various cancer cell lines. The specific mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
Cell Line IC50 (µM) A549 12.5 MCF7 15.0 HeLa 10.0 - Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis : The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
- Synthetic Route Example :
- Step 1: Formation of imidazo[1,2-a]pyrazine core via cyclization.
- Step 2: Introduction of the trifluoromethoxy group through nucleophilic substitution.
- Synthetic Route Example :
- Biological Testing : Following synthesis, compounds undergo various assays to evaluate their potency against specific targets, including kinase assays and receptor binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
